Structural Uniqueness: No Direct Bioactivity Matches Found in Public Repositories for CAS 941921-45-5
Comprehensive cross-referencing of peer-reviewed literature, patent databases, PubChem, and BindingDB reveals no published bioactivity data (IC₅₀, Kᵢ, MIC, etc.) for N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide (CAS 941921-45-5) as of the search date. This compound does not appear in key medicinal chemistry SAR studies on isoxazole oxalamides, including the SMYD3 inhibitor series [1] or the antimycobacterial oxalamide study [2]. Its closest disclosed analogs—such as N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide (commercially available but bioactivity undisclosed) and N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide (also undisclosed)—similarly lack public quantitative data, precluding direct head-to-head comparison. Consequently, the primary differentiator at present is structural novelty within a pharmacologically relevant chemotype, not demonstrated potency.
| Evidence Dimension | Published bioactivity data (IC₅₀, MIC, Kᵢ) |
|---|---|
| Target Compound Data | None found in public databases |
| Comparator Or Baseline | Closest isoxazole-oxalamide analogs: N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide (CAS not matched) – no data; N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide (CAS not matched) – no data; Class reference: 4,4′-[carbonylbis(azanediyl)]bis[N-(5-methylisoxazol-3-yl)benzenesulfonamide] – MIC = 2–62.5 µM against M. tuberculosis [2] |
| Quantified Difference | Not calculable – target compound lacks disclosed data |
| Conditions | Database mining of PubChem, BindingDB, PubMed, Google Patents (search date: May 2026) |
Why This Matters
Procurement decisions for this compound are currently driven by its structural novelty and potential as a screening hit, rather than by proven superiority over a specific comparator; users should verify internal screening results before committing to large-scale purchase.
- [1] Eggert, E., Hillig, R. C., Koehr, S., et al. (2019). Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(23), 126746. View Source
- [2] Krátký, M., Vinšová, J., Stolaříková, J., et al. (2017). Novel Sulfamethoxazole Ureas and Oxalamide as Potential Antimycobacterial Agents. Molecules, 22(4), 535. View Source
